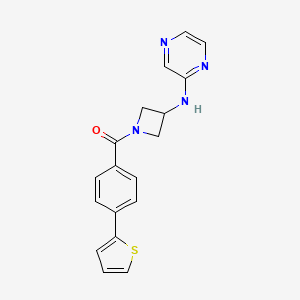

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an azetidine ring, which is a four-membered cyclic amine, linked to a pyrazine, a six-membered ring containing two nitrogen atoms. It also contains a phenyl ring attached to a thiophene ring via a methanone group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using various methods. For instance, compounds with pyrazine and thiophene groups have been synthesized via Suzuki cross-coupling reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings. The electronic properties of the molecule can be influenced by the pyrazine, thiophene, and phenyl groups .Scientific Research Applications

Novel Transformations in Thiophene Derivatives

Research has explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. These transformations have led to the discovery of new heterocyclic compounds, showcasing the compound's relevance in synthesizing novel organic molecules with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Anticoronavirus and Antitumoral Activity

A series of derivatives exhibiting promising in vitro anticoronavirus and antitumoral activity has been synthesized, highlighting the compound's potential in contributing to the development of new therapeutic agents (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Enzyme Inhibitory Activities

Compounds with thiophene-based structures have been evaluated for their enzyme inhibitory activities against key enzymes like acetylcholinesterase and butyrylcholinesterase. This research underscores the compound's utility in designing enzyme inhibitors, which could have implications for treating diseases like Alzheimer's (Cetin, Türkan, Bursal, & Murahari, 2021).

Antibacterial and Antifungal Screening

Synthesis and screening of novel thiazolyl pyrazole and benzoxazole derivatives have been conducted, with these compounds showing significant antibacterial activities. Such research illustrates the compound's potential in contributing to the development of new antimicrobial agents (Landage, Thube, & Karale, 2019).

Antimicrobial Activity of Azetidinones

Research on azetidinone derivatives containing pyrazoline highlights the antimicrobial potential of these compounds. This demonstrates the broader applicability of such structures in creating substances that could be used in fighting infectious diseases (Shailesh, Pankaj, & Patel, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-18(14-5-3-13(4-6-14)16-2-1-9-24-16)22-11-15(12-22)21-17-10-19-7-8-20-17/h1-10,15H,11-12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCKMAXJRXAGEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)